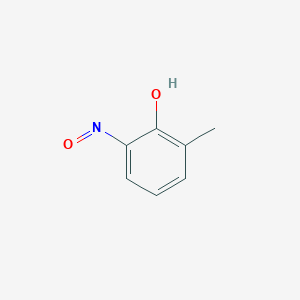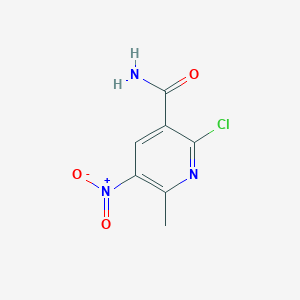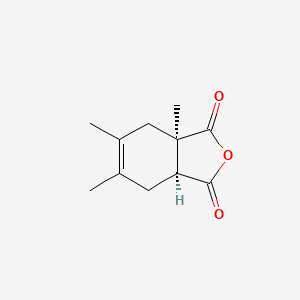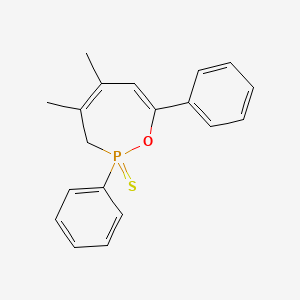phosphanium chloride CAS No. 60896-14-2](/img/structure/B14600077.png)
[(Naphthalen-1-yl)ethynyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-1-yl)ethynylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in various fields of chemistry, including catalysis and organic synthesis. The structure of (Naphthalen-1-yl)ethynylphosphanium chloride consists of a naphthalene ring attached to an ethynyl group, which is further connected to a triphenylphosphonium moiety, with a chloride ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)ethynylphosphanium chloride typically involves the reaction of triphenylphosphine with a naphthyl-substituted acetylene derivative. One common method includes the use of a rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines . The reaction conditions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production of (Naphthalen-1-yl)ethynylphosphanium chloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Naphthalen-1-yl)ethynylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonium derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Naphthalen-1-yl)ethynylphosphanium chloride has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Naphthalen-1-yl)ethynylphosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride: Similar structure but with a methyl group instead of an ethynyl group.
Triphenylphosphine: Lacks the naphthalene and ethynyl groups, but shares the triphenylphosphonium core.
(Naphthalen-1-yl)phosphines: Similar naphthalene substitution but without the ethynyl and triphenylphosphonium components.
Uniqueness
(Naphthalen-1-yl)ethynylphosphanium chloride is unique due to its combination of a naphthalene ring, ethynyl group, and triphenylphosphonium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in catalysis and material science .
Propriétés
Numéro CAS |
60896-14-2 |
|---|---|
Formule moléculaire |
C30H22ClP |
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
2-naphthalen-1-ylethynyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C30H22P.ClH/c1-4-16-27(17-5-1)31(28-18-6-2-7-19-28,29-20-8-3-9-21-29)24-23-26-15-12-14-25-13-10-11-22-30(25)26;/h1-22H;1H/q+1;/p-1 |
Clé InChI |
LROWYUHBNJEAKC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C#CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)






